molecular formula C15H18O2 B14225476 Methyl 8-phenylocta-5,7-dienoate CAS No. 509146-53-6

Methyl 8-phenylocta-5,7-dienoate

Cat. No.: B14225476
CAS No.: 509146-53-6
M. Wt: 230.30 g/mol
InChI Key: WELWODIODFMSNZ-UHFFFAOYSA-N
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Description

Methyl 8-phenylocta-5,7-dienoate is an organic compound with the molecular formula C_16H_18O_2 It is a derivative of octadienoic acid, featuring a phenyl group attached to the eighth carbon and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-phenylocta-5,7-dienoate can be synthesized through several methods. One common approach involves the reaction of 8-phenylocta-5,7-dienoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the esterification process to occur efficiently.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 8-phenylocta-5,7-dienoic acid is reacted with methyl iodide in the presence of a palladium catalyst and a base. This method provides a high yield of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-phenylocta-5,7-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bonds to single bonds.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Produces 8-phenylocta-5,7-dienoic acid or 8-phenylocta-5,7-dienone.

    Reduction: Yields 8-phenyloctanol or 8-phenyloctane.

    Substitution: Results in various substituted phenyl derivatives, depending on the reagents used.

Scientific Research Applications

Methyl 8-phenylocta-5,7-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-phenylocta-5,7-dienoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl 8-phenylocta-5,7-dienoate can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of double bonds and the presence of a phenyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

509146-53-6

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

methyl 8-phenylocta-5,7-dienoate

InChI

InChI=1S/C15H18O2/c1-17-15(16)13-9-4-2-3-6-10-14-11-7-5-8-12-14/h2-3,5-8,10-12H,4,9,13H2,1H3

InChI Key

WELWODIODFMSNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC=CC=CC1=CC=CC=C1

Origin of Product

United States

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